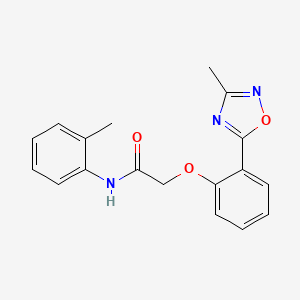
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, also known as OMA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. OMA has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel drugs.
作用機序
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide exerts its effects through multiple mechanisms, including the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer development. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer development. Additionally, this compound has been found to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are important mediators of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death that is important in cancer development. Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in laboratory experiments, including its high potency and specificity for specific enzymes and signaling pathways. This compound has also been found to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, this compound may have limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability in vivo.
将来の方向性
There are several future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, including its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on specific cell types and tissues. Additionally, studies are needed to optimize the synthesis and formulation of this compound for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel drugs for the treatment of various diseases.
合成法
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with o-toluidine followed by acetylation using acetic anhydride. The final product is obtained through purification using column chromatography.
科学的研究の応用
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, this compound has been found to exhibit potent anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. In biochemistry, this compound has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development. In neuroscience, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-5-9-15(12)20-17(22)11-23-16-10-6-4-8-14(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFPQHGYTVYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
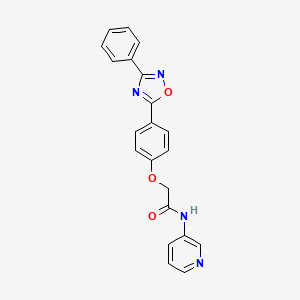
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)

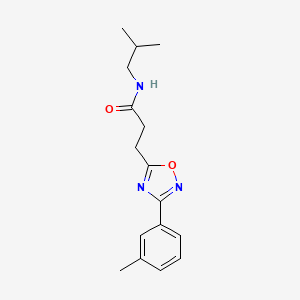
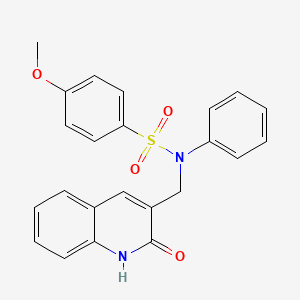

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
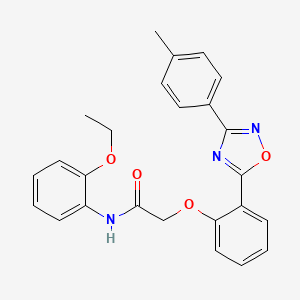
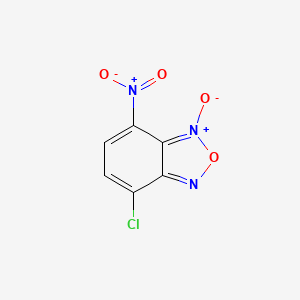
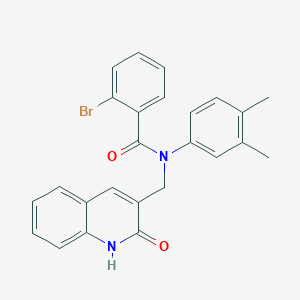
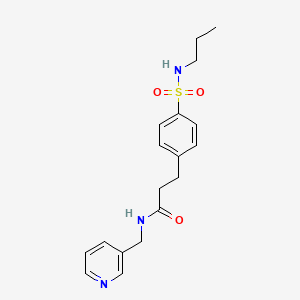

![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
